molecular formula C15H14N2O B1333636 1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one CAS No. 34981-12-9

1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one

Cat. No. B1333636
CAS RN: 34981-12-9
M. Wt: 238.28 g/mol
InChI Key: UQUYUXAIENZBMB-UHFFFAOYSA-N
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Description

The compound 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is a complex organic molecule that features an indole and a pyridine ring. These structural motifs are common in many biologically active compounds and are often found in pharmaceuticals and natural products. The indole ring, in particular, is a prevalent scaffold in medicinal chemistry due to its presence in compounds with diverse pharmacological activities.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods, including the photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. One such method is reported in the synthesis of 3-pyrrolidin-2-yl-1H-indoles and bis(indolyl)methanes (BIMs), which are structurally related to the compound of interest . This method is advantageous due to its room-temperature conditions, low photocatalyst loadings, and the absence of strong oxidants, leading to moderate to excellent yields. Such synthetic strategies could potentially be adapted for the synthesis of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds, such as those formed from ether-bridged dipyridyl ligands, has been studied in detail. For instance, the structures of Hg2X4L2 macrocycles, where L is a dipyridyl ligand, have been elucidated . These studies reveal that the pyridine N-donor atoms play a crucial role in the coordination environment of the metal centers. By analogy, the pyridine moiety in 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is likely to influence its binding properties and overall molecular conformation.

Chemical Reactions Analysis

The reactivity of pyridine and indole rings in the context of co-crystal formation has been demonstrated with 1,2-bis(pyridin-4-yl)ethane and various alkoxybenzoic acids . These co-crystals are held together by O—H∙∙∙N hydrogen bonds, indicating that the pyridine nitrogen can act as a hydrogen bond acceptor. This property could be relevant for the chemical reactions of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one, as it may form similar non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing pyridine and indole units can be inferred from related structures. For example, the crystal structure of a compound with a dipyridinium cation shows that the ethane linkage provides a degree of flexibility, which could affect the compound's physical properties . The presence of the indole and pyridine rings in 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one suggests that it may exhibit similar flexibility, which could influence its solubility, melting point, and other physical properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in the synthesis of various derivatives, such as 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)Pyridine derivatives, indicating its potential as a precursor in multi-component chemical reactions (Geng et al., 2013).
  • Structural analysis and molecular structure determination are significant applications, as seen in the study of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, suggesting its importance in crystallography and molecular architecture studies (Percino et al., 2006).

Organic Synthesis and Molecular Interaction

  • The compound has applications in the realm of organic synthesis, such as the synthesis of pyrido[2,1-a]indoles, showcasing its role in facilitating complex organic reactions (Li et al., 2015).
  • In the field of estrogen receptor research, 2-Pyridin-2-yl-1H-indole derivatives have been synthesized and analyzed for their binding affinity and photophysical properties, indicating its role in biochemistry and pharmacology studies (Kasiotis & Haroutounian, 2006).

Catalysis and Chemical Bond Formation

  • In the context of catalysis, the compound has been utilized in the synthesis of building blocks for Pyridine/Piperidine- Decorated Crown Ethers, hinting at its role in the design and development of novel catalysts (Nawrozkij et al., 2014).

Crystallography and Molecular Design

  • Studies on the crystal structure of related compounds, such as (2S*)-2-Ammonio-3-(1H-indol-3-yl)propionate pyridine-2,4-dicarboxylic acid ethanol solvate, reveal the compound's significance in crystallography and molecular design, highlighting its structural significance (Di, 2010).

properties

IUPAC Name

1-[4-(1H-indol-3-yl)-4H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUYUXAIENZBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370636
Record name 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one

CAS RN

34981-12-9
Record name 1-[4-(1H-Indol-3-yl)-1(4H)-pyridinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34981-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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